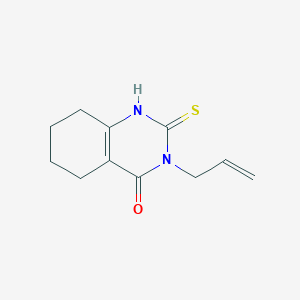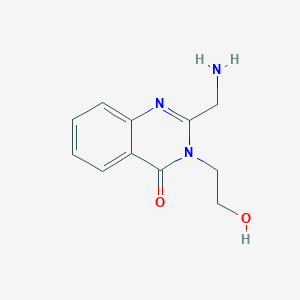
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is a chemical compound that features a fluoropyridine ring substituted with an azetidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the fluoropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step sequences starting from prefunctionalized materials. The aza Paternò–Büchi reaction is a key step, followed by purification and conversion to the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound can be used to study the effects of fluorinated azetidines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes or receptors, while the azetidine ring may enhance binding affinity or selectivity. The exact pathways depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-(Azetidin-3-yl)-3-fluoropyridine dihydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Comparison: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to other azetidine derivatives, this compound may offer distinct pharmacokinetic properties and metabolic stability .
Eigenschaften
CAS-Nummer |
1260816-07-6 |
|---|---|
Molekularformel |
C8H11Cl2FN2 |
Molekulargewicht |
225.09 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H |
InChI-Schlüssel |
WRDFIMBQTVGGIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=C(C=C2)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


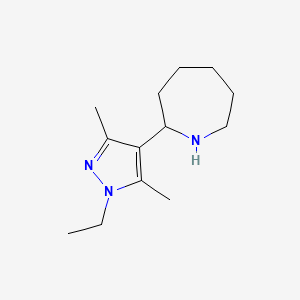
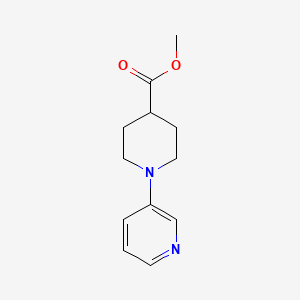


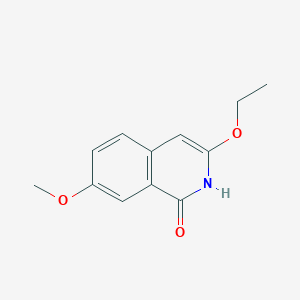


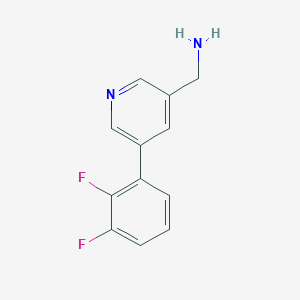
![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)
